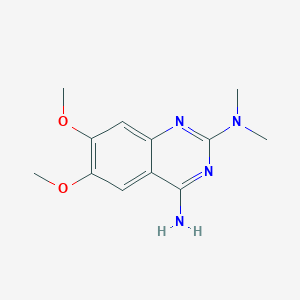

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine

Beschreibung

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine (CAS: 60547-96-8) is a quinazoline derivative with the molecular formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol . It features methoxy groups at positions 6 and 7 and dimethylamino substituents at the N2 position (Figure 1). This compound is recognized as a pharmaceutical impurity in Prazosin, a drug used for hypertension, and serves as a reference standard in analytical chemistry . Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and apoptosis induction.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12/h5-6H,1-4H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALPLGVFZRCLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19216-53-6 | |

| Record name | 2,4-Quinazolinediamine, 6,7-dimethoxy-N2,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-dimethylamino-6,7-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VRC6C8HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Nitration-Reduction-Cyclization Pathway

Starting Material : Veratrole (1,2-dimethoxybenzene)

Steps :

-

Nitration : Reaction with nitric acid at -10–30°C to form 3,4-dimethoxynitrobenzene (Intermediate I).

-

Reduction : Catalytic hydrogenation (Raney Ni, 0.8–2.5 MPa H₂) yields 3,4-dimethoxyaniline (Intermediate II; 95% yield).

-

Urea Formation : Intermediate II reacts with triphosgene and cyanamide in CH₂Cl₂ to form 3,4-dimethoxyphenyl cyanourea (Intermediate III; 90% yield).

-

Cyclization : Intermediate III undergoes cyclohydrolysis with PCl₅/POCl₃ to produce 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate IV; 70% yield).

-

Dimethylamination : Intermediate IV reacts with dimethylamine in methanol under reflux to yield the target compound (68% yield after recrystallization).

Advantages :

-

Avoids hypertoxic isocyanates via one-pot urea synthesis.

-

High-purity intermediates due to solvent-free steps.

Chlorination-Amination from 6,7-Dimethoxyquinazolin-4-one

Starting Material : 6,7-Dimethoxyquinazolin-4-one

Steps :

-

Chlorination :

-

Amination :

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Chlorination | SOCl₂, DMF, reflux | 98% | 96.5% |

| Amination | Dimethylamine, MeOH, 75°C | 92% | >99% |

Advantages :

-

Scalable with minimal byproducts.

-

Utilizes cost-effective POCl₃ for chlorination.

Oxidative-Nitrative Pathway from 3,4-Dimethoxybenzaldehyde

Starting Material : 3,4-Dimethoxybenzaldehyde

Steps :

-

Oxidation : H₂O₂/NaOH converts aldehyde to 3,4-dimethoxybenzoic acid.

-

Nitration : HNO₃ in CHCl₃ yields 4,5-dimethoxy-2-nitrobenzoic acid.

-

Reduction : Fe/HCl reduces nitro group to amine.

-

Cyclization : Reaction with NaOCN forms quinazoline core.

-

Dimethylamination : Similar to Section 1.2.

Yield : 76% overall after optimization.

Challenges :

-

Requires strict control of nitration temperature to avoid over-oxidation.

Comparative Analysis of Methods

Yield and Efficiency

Critical Reaction Parameters

-

Chlorination : Excess POCl₃ (3:1 molar ratio) ensures complete conversion.

-

Amination : Alkaline conditions (pH 8–10) prevent HCl-induced side reactions.

-

Cyclization : Microwave-assisted methods reduce reaction time from hours to minutes.

Optimization Strategies

Solvent Selection

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include KMnO4 and H2O2, typically in aqueous or organic solvents.

Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for creating complex molecules.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like KMnO4 or H2O2. |

| Reduction | Reduced with agents such as NaBH4 or LiAlH4. |

| Substitution | Undergoes nucleophilic or electrophilic substitution reactions. |

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets involved in disease pathways.

Case Study Example :

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine. The compound demonstrated significant cytotoxicity against certain cancer cell lines, indicating its potential as a therapeutic agent .

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. Preliminary findings suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Table 2: Potential Therapeutic Applications

| Disease Type | Potential Application |

|---|---|

| Cancer | Anticancer agent |

| Bacterial Infections | Antimicrobial properties |

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 6,7-Dimethoxyquinazoline Derivatives

Impact of Substituents on Physicochemical Properties

- Lipophilicity: The hexyl chain in N4-(1-methylpiperidin-4-yl)-N2-hexyl-... increases membrane permeability compared to the dimethylamino group in the parent compound .

- Solubility: Bulky aromatic substituents (e.g., 4-phenoxyphenyl in TD19) reduce aqueous solubility, whereas polar groups like methylaminopropyl enhance it .

- Metabolic Stability : Fluorinated derivatives (e.g., C-01 ) exhibit prolonged half-lives due to fluorine’s electronegativity and resistance to oxidative metabolism .

Biologische Aktivität

6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.

Synthesis

The synthesis of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine involves several chemical reactions. The compound can be synthesized through the reaction of chloroamidines with dialkylcyanamides, leading to various dimethylquinazoline derivatives. This method has been optimized to yield high purity and efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. It has been shown to inhibit various kinases, including Aurora kinases and Src/Abl kinases, which are crucial in cancer cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine. In vitro assays demonstrated that derivatives of this compound exhibit significant growth inhibition against multiple human cancer cell lines, including HCT-116 and A549. The compound's potency was evaluated using the MTT assay, with many derivatives showing an EC50 value of less than 10 nmol/L .

| Compound Derivative | Cell Line Tested | EC50 (nmol/L) |

|---|---|---|

| Compound 70 | HCT-116 | <1 |

| Compound 72 | A498 (renal) | >60 |

| Compound 73 | NCI-H661 | <10 |

Selectivity and Efficacy

The selectivity for Aurora B kinase over Aurora A kinase was enhanced by substituting the methoxy group at C6 with a proton. This modification resulted in improved cellular potency compared to other quinazoline derivatives . The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups at positions C2 and C3 also contributed to increased activity against cancer cells.

Study on Antitumor Activity

In a recent study, several derivatives of 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine were tested for their antitumor activity. The results indicated that compounds with a piperidine moiety exhibited the highest dual inhibition against Src and Abl kinases. These compounds not only inhibited tumor growth in vitro but also demonstrated efficacy in vivo models .

Evaluation Against Tumor Cell Lines

Another study evaluated the cytotoxic effects of these compounds against six human cancer cell lines using an MTT-based assay. Most derivatives showed remarkable growth inhibition compared to dasatinib, a known anticancer drug. The findings suggest that these compounds could serve as potential alternatives for patients resistant to standard therapies .

Q & A

Q. What are the key synthetic routes for 6,7-Dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine?

The compound is synthesized via multi-step reactions starting from precursors like o-dimethoxybenzene. Key steps include cyclization of substituted benzaldehyde derivatives, followed by nucleophilic substitution with dimethylamine. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd/C) critically influence yield. Purification often involves column chromatography or recrystallization to achieve >95% purity .

Example Reaction Scheme :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | 70–80 |

| 2 | NH₃/EtOH, reflux | 60–70 |

| 3 | (CH₃)₂NH, DMF, 80°C | 50–60 |

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), and quinazoline ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₂H₁₆N₄O₂; exact mass: 260.1274).

- X-ray Crystallography : For unambiguous determination of crystal packing and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported?

The compound exhibits antimalarial activity (IC₅₀: 1.2 µM against Plasmodium falciparum), attributed to its quinazoline core inhibiting parasite dihydrofolate reductase. Moderate cytotoxicity (CC₅₀: >50 µM in HEK293 cells) suggests therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Employ Design of Experiments (DoE) to test variables:

- Solvent polarity : DMF vs. DMSO for aminolysis efficiency.

- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation steps.

- Temperature gradients : Stepwise heating to minimize byproducts. Computational tools like COMSOL Multiphysics can model reaction kinetics to predict optimal conditions .

Q. How to address contradictions in reported bioactivity data?

Discrepancies may arise from:

- Purity variations : Validate via HPLC (e.g., >98% purity threshold).

- Assay conditions : Standardize protocols (e.g., ATP levels in cell viability assays).

- Target specificity : Use surface plasmon resonance (SPR) to measure binding affinity to parasitic vs. human enzymes .

Q. What strategies elucidate the mechanism of action against drug-resistant strains?

- Molecular docking : Compare binding modes in wild-type vs. mutant dihydrofolate reductase (e.g., P. falciparum DHFR-TS).

- Resistance induction : Serial passaging in sublethal doses to identify mutation hotspots via whole-genome sequencing.

- Metabolomics : Track folate pathway intermediates using LC-MS .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during dimethylamination?

- Byproduct Identification : LC-MS to detect N-monoalkylated intermediates.

- Reagent stoichiometry : Use excess dimethylamine (2.5 eq.) and scavengers (e.g., molecular sieves) to shift equilibrium.

- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 2 hrs, minimizing degradation .

Q. What computational tools predict structure-activity relationships (SAR)?

- QSAR models : Train on datasets with substituent variations (e.g., methoxy vs. ethoxy groups).

- Molecular dynamics : Simulate ligand-receptor interactions over 100 ns to assess binding stability.

- ADMET prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.